molecular formula C24H32N4O3 B3291531 N-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide CAS No. 872862-49-2

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

Cat. No.: B3291531
CAS No.: 872862-49-2
M. Wt: 424.5 g/mol
InChI Key: YELZHZPQUNMNIF-UHFFFAOYSA-N
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Description

N-[(1-Ethylpyrrolidin-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide is a synthetic indole-acetamide derivative characterized by a complex heterocyclic architecture. Its structure features:

  • Indole core: A 1H-indol-3-yl moiety substituted at position 1 with a 2-oxo-2-(piperidin-1-yl)ethyl group.
  • Acetamide backbone: A 2-oxoacetamide group at position 3 of the indole, further modified by an N-[(1-ethylpyrrolidin-2-yl)methyl] substituent.

This compound is hypothesized to exhibit bioactivity relevant to medicinal chemistry, given structural similarities to known tubulin inhibitors and kinase modulators .

Properties

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-2-26-14-8-9-18(26)15-25-24(31)23(30)20-16-28(21-11-5-4-10-19(20)21)17-22(29)27-12-6-3-7-13-27/h4-5,10-11,16,18H,2-3,6-9,12-15,17H2,1H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELZHZPQUNMNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Indole-3-acetamide 1-(2-oxo-2-(piperidin-1-yl)ethyl), N-[(1-ethylpyrrolidin-2-yl)methyl] ~469.6 Hypothesized tubulin inhibition
D-24851 Indole-3-acetamide 1-(4-chlorobenzyl), N-pyridin-4-yl 385.8 Tubulin polymerization inhibitor (IC₅₀ = 15 nM)
Adamantane-Indole Derivative Indole-3-acetamide 2-(Adamantan-1-yl) ~423.5 Antiproliferative activity (GI₅₀ = 0.5–2 μM)
3-Oxo-3-piperidin-1-yl-propionitrile Propionitrile Piperidin-1-yl, cyano 164.2 Intermediate for chromene derivatives
N-Isopropylpiperazinyl Acetamide Indazole-pyrimidine Piperazinyl, isopropyl 501.6 Kinase inhibition (preclinical)

D-24851 (2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide)

  • Structural Differences : Lacks the piperidine-pyrrolidine dual heterocyclic system of the target compound. Instead, it features a 4-chlorobenzyl group at position 1 and a pyridin-4-yl acetamide substituent.
  • Activity : Demonstrates potent tubulin inhibition (IC₅₀ = 15 nM) and antiproliferative effects in cancer cells . The target compound’s piperidine group may enhance blood-brain barrier penetration compared to D-24851’s pyridine ring.

Adamantane-Substituted Indole-Acetamide

  • Structural Differences : Incorporates a bulky adamantane group at position 2 of the indole, contrasting with the target compound’s 1-(piperidinyl-ethyl) substitution.
  • Activity : Shows moderate antiproliferative activity (GI₅₀ = 0.5–2 μM) against solid tumors. The adamantane moiety increases lipophilicity but may reduce solubility compared to the target compound’s polar heterocycles.

3-Oxo-3-piperidin-1-yl-propionitrile

  • Structural Differences : A simpler propionitrile scaffold lacking the indole core. However, the piperidin-1-yl group is retained, suggesting shared synthetic intermediates (e.g., piperidine-based alkylation).
  • Utility : Serves as a precursor for chromene derivatives, highlighting the versatility of piperidine-containing intermediates in heterocyclic synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide

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